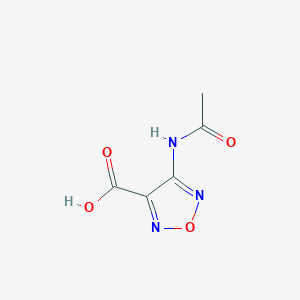

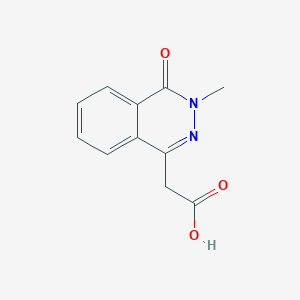

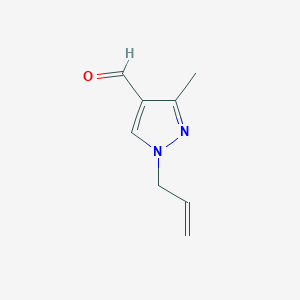

![molecular formula C9H9N3O B1270030 3-amino-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 572879-99-3](/img/structure/B1270030.png)

3-amino-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones, which can be related to the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been developed through various methods, including the Vilsmeier reaction of 3-aminopropenamides. This process involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, offering a facile one-pot synthesis approach (Rui Zhang et al., 2011). Another notable method is the catalytic hydrogenation of certain pyrido and azinopyrimidin-4-ones, leading to partially saturated heterocyclic systems and showcasing a simple two-step synthesis starting from heterocyclic α-amino compounds (S. Rečnik et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have been extensively analyzed through crystalline polymorphs, showcasing different hydrogen bonding interactions and crystallization forms (C. Glidewell et al., 2003). These analyses reveal the significant polarization of the molecular-electronic structures and the importance of N-H...N, N-H...O hydrogen bonds in determining the crystal packing and molecular arrangement.

Chemical Reactions and Properties

The reactivity of pyrimidin-4(3H)-ones towards various reagents has been studied, demonstrating the synthesis of 4-substituted derivatives with potential analgesic and anti-inflammatory activities. These reactions highlight the versatility of pyrimidin-4(3H)-ones in chemical synthesis and their potential as pharmacological agents (Abdel-Rhman B. A. El-Gazzar et al., 2009).

Applications De Recherche Scientifique

Potentiel thérapeutique

Le composé est un type de pyridopyrimidine, qui a montré un intérêt thérapeutique . Les pyridopyrimidines sont d'un grand intérêt en raison de leur potentiel biologique . Elles sont présentes dans des médicaments pertinents et ont été étudiées dans le développement de nouvelles thérapies .

Effets antitumoraux

Certaines pyridopyrimidines, telles que la Piritrexime, ont montré de bons effets antitumoraux . Elles inhibent la dihydrofolate réductase (DHFR), qui est une enzyme clé impliquée dans la croissance cellulaire .

Chalcogenation

Une chalcogenation C-3 sans métal rapide de la 4H-pyrido[1,2-a]pyrimidin-4-one a été conçue . Ce processus synthétise des dérivés 3-ArS/ArSe diversement orchestrés avec des rendements élevés .

Activité antiproliférative

Certains dérivés du composé, tels que la 2-méthyl-3-(2-pipérazin-1-yl-éthyl)-pyrido pyrimidin-4-one, ont montré une activité antiproliférative in vitro contre les lignées cellulaires cancéreuses humaines .

Développement de médicaments

Le composé a été utilisé dans le développement de médicaments comme le Palbociclib, un médicament contre le cancer du sein développé par Pfizer, et le Dilmapimod, qui a une activité potentielle contre la polyarthrite rhumatoïde .

Mécanisme D'action

The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is diverse and depends on the specific derivative. For example, 2-(1-Piperazinyl)-4H-pyrido pyrimidin-4-one is an in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high-affinity cAMP phosphodiesterase .

Orientations Futures

Propriétés

IUPAC Name |

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362083 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

572879-99-3 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural properties of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its interactions with copper(II) chloride?

A1: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as an organic cation in the formation of a complex with copper(II) chloride. The resulting complex, Cu2Cl6(C9H10N3O)2.(C9H10N3O)Cl, features a centrosymmetric dimer structure. Within this dimer, two copper atoms are bridged by two chlorine atoms []. The copper atom exhibits a coordination number of 5, interacting with two chlorine atoms and the nitrogen atom of the amino group present in the organic cation []. This interaction highlights the compound's ability to act as a ligand in the formation of metal complexes.

Q2: Has 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one been investigated for its magnetic properties?

A2: Yes, the magnetic properties of the complex formed between 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and copper(II) chloride have been explored using Electron Paramagnetic Resonance (EPR) spectroscopy. This investigation revealed that the complex exhibits antiferromagnetic behavior []. This suggests potential applications in areas where magnetic properties are crucial, such as in the development of magnetic materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

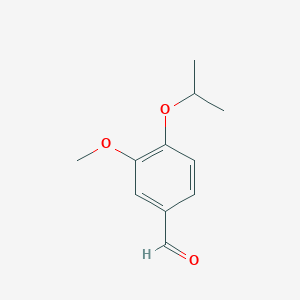

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

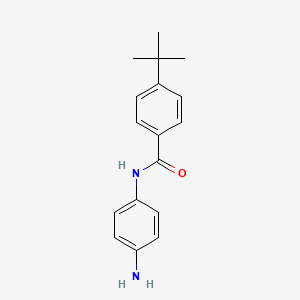

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

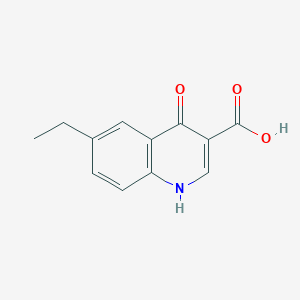

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)